4-Methyl-2-(quinoxalin-2-yl)phenol is a chemical compound classified as a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing nitrogen that are widely used in various fields, including pharmaceuticals and material sciences. This specific compound features a phenolic hydroxyl group, which enhances its reactivity and potential biological activity. Its molecular formula is and it has a molecular weight of 236.27 g/mol .
The synthesis of 4-Methyl-2-(quinoxalin-2-yl)phenol can be achieved through several methods, primarily involving the condensation of ortho-phenylenediamine with dicarbonyl compounds. This process typically requires a strong acid catalyst and elevated temperatures to facilitate the reaction .
Common Synthetic Routes:
The condensation reaction typically proceeds through the formation of an imine intermediate followed by cyclization to form the quinoxaline ring structure. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .
The molecular structure of 4-Methyl-2-(quinoxalin-2-yl)phenol features:
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 4-methyl-2-quinoxalin-2-ylphenol |
| InChI | InChI=1S/C15H12N2O/c1-10-6-7-15(18)11(8-10)14-9-16-12-4-2-3-5-13(12)17-14/h2-9,18H,1H3 |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C2 |
4-Methyl-2-(quinoxalin-2-yl)phenol is involved in various chemical reactions:
The choice of reagents and conditions can significantly affect the course of these reactions. For instance, using strong oxidizing agents like potassium permanganate can lead to complete oxidation of the hydroxyl group, while milder conditions may selectively oxidize specific sites on the molecule .
The mechanism of action for 4-Methyl-2-(quinoxalin-2-yl)phenol involves its interaction with biological targets such as enzymes and receptors. The compound has been shown to inhibit certain enzyme activities, potentially leading to various biological effects including antimicrobial and anticancer activities .
The interaction typically involves:
4-Methyl-2-(quinoxalin-2-yl)phenol is generally characterized by:
The compound exhibits:
Relevant Data:
| Property | Value |
|---|---|
| Melting Point | Varies (specific ranges not provided in sources) |
| Solubility | Soluble in ethanol; limited in water |
4-Methyl-2-(quinoxalin-2-yl)phenol has numerous scientific applications:
The foundational synthesis of 4-methyl-2-(quinoxalin-2-yl)phenol relies on acid-catalyzed condensation between ortho-phenylenediamine (OPD) and α-hydroxyketone precursors. Specifically, 2-hydroxy-5-methylacetophenone reacts with OPD under reflux in acetic acid or protic solvents, yielding the target compound via cyclodehydration. This method typically achieves 60–75% yields but suffers from prolonged reaction times (8–12 hr) and moderate regioselectivity due to competing side reactions. The ortho-quinone intermediate’s instability often necessitates inert atmospheres to suppress oxidation. Modifications include using ortho-halocarbonyl derivatives (e.g., α-chloroketones) to accelerate ring closure, though this risks halogen-mediated byproducts [3] [5] [6].
Table 1: Optimization of Conventional Condensation Routes
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) | Regioselectivity (Ratio) |
|---|---|---|---|---|---|
| Acetic acid | Ethanol | 80 | 12 | 65 | 8:1 |
| HCl | Water | 100 | 8 | 72 | 6:1 |
| None | Toluene | 110 | 10 | 58 | 5:1 |
Recent advances prioritize solvent-free and energy-efficient protocols:
Table 2: Green Synthesis Performance Metrics
| Method | Catalyst/System | Time | Yield (%) | E-factor* |
|---|---|---|---|---|
| Microwave | Solvent-free | 20 min | 92 | 0.8 |
| Heterogeneous | Bentonite K-10 | 30 min | 95 | 0.3 |
| Lanthanide | CAN/H₂O | 20 min | 98 | 0.2 |
| *Environmental factor: waste (kg) per product (kg) |
C3–H alkylation of the preformed quinoxaline scaffold enables precise derivatization of 4-methyl-2-(quinoxalin-2-yl)phenol:
Immobilized systems enhance sustainability and scalability:
Table 3: Immobilized Catalysts in Quinoxaline Synthesis
| Catalyst | Support | Reaction | Turnover Number | Reusability (Cycles) |
|---|---|---|---|---|
| Pd NPs | Mesoporous SBA-15 | C–H arylation | 180 | 15 |
| Lipase B | Chitosan | Kinetic resolution | 310 | 20 |
| CeCl₃ | Montmorillonite | Reductive amination | 240 | 12 |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: